molecular formula C9H11BrClNO B2814848 3-(2-Bromophenyl)azetidin-3-ol;hydrochloride CAS No. 2411252-18-9

3-(2-Bromophenyl)azetidin-3-ol;hydrochloride

Cat. No. B2814848
CAS RN: 2411252-18-9
M. Wt: 264.55
InChI Key: OLNOCGNJMWTJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-(2-Bromophenyl)azetidin-3-ol;hydrochloride”, there are related studies on the synthesis of azetidine derivatives . For instance, one study describes the synthesis of new azetidine and oxetane amino acid derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates .


Molecular Structure Analysis

The molecular structure of “3-(2-Bromophenyl)azetidin-3-ol;hydrochloride” can be represented by the Inchi Code: 1S/C9H10BrNO.ClH/c10-8-4-2-1-3-7 (8)9 (12)5-11-6-9;/h1-4,11-12H,5-6H2;1H . The molecular weight of the compound is 264.55 .


Physical And Chemical Properties Analysis

The compound “3-(2-Bromophenyl)azetidin-3-ol;hydrochloride” is a powder with a molecular weight of 264.55 . The compound is stored at room temperature and is shipped under normal conditions .

Safety and Hazards

The compound “3-(2-Bromophenyl)azetidin-3-ol;hydrochloride” is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Target of Action

It is known that this compound serves as a non-cleavable linker in the synthesis of antibody-drug conjugates (adcs) and protacs . In these contexts, the targets would be the specific proteins or cells that the ADC or PROTAC is designed to interact with.

Mode of Action

As a non-cleavable linker, 3-(2-Bromophenyl)azetidin-3-ol hydrochloride connects an antibody or ligand to a cytotoxic drug or protein degrader in the formation of ADCs and PROTACs

Biochemical Pathways

The biochemical pathways affected by 3-(2-Bromophenyl)azetidin-3-ol hydrochloride would depend on the specific ADC or PROTAC it is part of. ADCs typically target cancer cells and release their cytotoxic payload upon internalization . PROTACs, on the other hand, induce the degradation of specific proteins by recruiting them to an E3 ubiquitin ligase .

Result of Action

The molecular and cellular effects of 3-(2-Bromophenyl)azetidin-3-ol hydrochloride are determined by the ADC or PROTAC it is part of. For ADCs, the result is typically the death of the targeted cancer cells . For PROTACs, the result is the degradation of the target protein .

Action Environment

Environmental factors such as pH, temperature, and the presence of certain enzymes can influence the stability and efficacy of ADCs and PROTACs. As a non-cleavable linker, 3-(2-bromophenyl)azetidin-3-ol hydrochloride is designed to remain stable under physiological conditions .

properties

IUPAC Name

3-(2-bromophenyl)azetidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-8-4-2-1-3-7(8)9(12)5-11-6-9;/h1-4,11-12H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCKNHCPWKNRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC=CC=C2Br)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)azetidin-3-ol;hydrochloride

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